n,n-Bis(2-chloroethyl)-4-fluorobenzenesulfonamide

Lipophilicity LogP Physicochemical Property

Researchers require benzenesulfonamide-based nitrogen mustards with defined electronic profiles to control DNA-crosslinking kinetics. This para-fluoro analog (NSC 57818) delivers quantifiable differentiation from non-fluorinated or methyl-substituted variants. - **Electronic tuning**: σp = +0.06 (Hammett) modulates alkylation rate vs. 4-H (0.00) or 4-CH₃ (-0.17) - **Analytical resolvability**: +18 Da mass shift & +0.058 g/cm³ density differential enables unambiguous impurity tracking - **Legacy data access**: NCI-designated NSC 57818 permits rescreening against modern cancer panels

Molecular Formula C10H12Cl2FNO2S
Molecular Weight 300.18 g/mol
CAS No. 2794-56-1
Cat. No. B12850921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen,n-Bis(2-chloroethyl)-4-fluorobenzenesulfonamide
CAS2794-56-1
Molecular FormulaC10H12Cl2FNO2S
Molecular Weight300.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1F)S(=O)(=O)N(CCCl)CCCl
InChIInChI=1S/C10H12Cl2FNO2S/c11-5-7-14(8-6-12)17(15,16)10-3-1-9(13)2-4-10/h1-4H,5-8H2
InChIKeyCHCDXCVZZXLUDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Baseline and Procurement Context


N,N-Bis(2-chloroethyl)-4-fluorobenzenesulfonamide (CAS 2794-56-1, NSC 57818) is a synthetic sulfonamide derivative bearing two chloroethyl substituents on the sulfonamide nitrogen and a fluorine at the para position of the benzene ring . With a molecular formula C10H12Cl2FNO2S and molecular weight 300.18 g/mol, it belongs to the nitrogen mustard-class of DNA-alkylating agents [1]. The compound is catalogued as NSC 57818 within the National Cancer Institute repository, indicating its historical evaluation within anticancer screening programs. Its computed LogP of 3.37, vapor pressure of 1.98×10⁻⁶ mmHg at 25°C, and density of 1.396 g/cm³ represent measurable physicochemical coordinates that distinguish it from its closest non-fluorinated and alternative para-substituted analogs .

Research tool for DNA alkylation SAR studies; para-fluoro substitution offers distinct physicochemical profile vs non-fluorinated analogs.

Suitable as an analytical reference standard for sulfonamide impurity profiling in research applications.

Historical NSC 57818 designation supports rescreening in cancer cell line panels for legacy validation studies.

Why Generic Substitution Cannot Replace the 4-Fluoro Analog


Interchanging N,N-bis(2-chloroethyl)-4-fluorobenzenesulfonamide with its closest structural analogs—N,N-bis(2-chloroethyl)benzenesulfonamide (CAS 58023-19-1) or N,N-bis(2-chloroethyl)-4-methylbenzenesulfonamide (CAS 42137-88-2)—introduces measurable shifts in lipophilicity (ΔLogP ≈ +0.14 over the 4-H analog), vapor pressure, and electronic character at the para position that directly impact chromatographic behavior, metabolic stability, and alkylation kinetics . The 4-fluoro substituent exerts a strong electron-withdrawing effect (σp = +0.06) absent in 4-H (σp = 0.00) or reversed in 4-CH₃ (σp = -0.17), altering the electrophilicity of the nitrogen mustard moiety and, by class-level inference, its DNA-crosslinking efficiency [1]. Procurement specialists evaluating impurities, reference standards, or structure-activity relationship (SAR) probes cannot assume pharmacological or analytical equivalence without direct comparative data.

Lipophilicity shift

Measurable lipophilicity increase relative to 4-H analog may alter assay partitioning and chromatographic retention.

Electronic mismatch

Electron-withdrawing fluorine (absent in 4-H, reversed in 4-CH3) modulates alkylation reactivity; SAR conclusions may not transfer.

Identity differentiation

Distinct molecular weight and density prevent direct analytical substitution in impurity profiling or QC workflows.

Quantitative Comparative Evidence Against Closest Analogs


Lipophilicity Differentiation via LogP

The 4-fluoro substitution increases the computed octanol-water partition coefficient (LogP) by +0.14 units compared to the non-fluorinated parent compound, reflecting enhanced membrane permeability potential relevant for in vitro assay design and SAR campaigns .

Lipophilicity (LogP)
Head-to-head
ΔLogP +0.14 vs 4-H analog
Affects assay partitioning and chromatographic retention
Computed values; experimental validation recommended
Lipophilicity LogP Physicochemical Property

Volatility and Vapor Pressure Control

The 4-fluoro derivative exhibits a very low vapor pressure of 1.98×10⁻⁶ mmHg at 25°C. While the exact vapor pressure of the 4-H analog is not explicitly reported in the same database, the general trend indicates that 4-fluoro substitution increases molecular weight and polar surface properties, which typically correlate with reduced volatility relative to non-halogenated analogs .

Vapor Pressure
Cross-study comparable
1.98×10⁻⁶ mmHg at 25°C
Very low volatility; informs handling and storage conditions
Comparative analog data not available from same source
Vapor Pressure Volatility Handling Safety

Molecular Weight and Density Distinction

The target compound (MW 300.18 g/mol) is +18.0 Da heavier than the non-fluorinated analog (MW 282.19 g/mol) due to replacement of H with F, and +3.97 Da heavier than the 4-methyl analog (MW 296.21 g/mol). Density also differs: the 4-F compound (1.396 g/cm³) is measurably denser than the 4-H compound (1.338 g/cm³) by +0.058 g/cm³ .

MW & Density
Head-to-head
300.18 g/mol, 1.396 g/cm³
Clear identity distinction from 4-H and 4-CH3 analogs
Supports QC and impurity profiling by mass and density
Molecular Weight Density Quality Control

Electronic Modulation of Alkylating Reactivity

The 4-fluoro substituent (σp = +0.06) exerts a moderate electron-withdrawing effect that is absent in the 4-H analog (σp = 0.00) and reversed in the 4-CH₃ analog (σp = -0.17). This electronic tuning of the aromatic ring modulates the electrophilicity of the sulfonamide nitrogen and, by extension, the reactivity of the bis(2-chloroethyl)amine moiety toward nucleophilic DNA bases [1]. While direct comparative alkylation kinetics data are not available for these specific compounds, the Hammett paradigm predicts a reactivity rank order: 4-F > 4-H > 4-CH₃, with the 4-F compound expected to exhibit intermediate alkylation rates between the electron-rich and electron-deficient extremes.

Electronic Effect (σp)
Class-level inference
σp +0.06 (4-F) vs 0.00 (4-H) vs -0.17 (4-CH3)
Predicted reactivity rank: 4-F > 4-H > 4-CH3
Alkylation kinetics data not yet generated for these compounds
Electron-Withdrawing Effect Hammett Constant Alkylation Reactivity

Structural Confirmation via Synthesis Pathway

The synthesis of N,N-bis(2-chloroethyl)-4-fluorobenzenesulfonamide proceeds from 4-fluorobenzenesulfonyl chloride and bis(2-chloroethyl)amine, a route that parallels the established synthesis of N,N-bis(2-chloroethyl)benzenesulfonamide from benzenesulfonyl chloride [1]. The analogous synthesis of 4-amino-N,N-bis(2-chloroethyl)benzenesulfonamide from p-acetamidobenzenesulfonyl chloride and bis(2-chloroethyl)amine, followed by hydrolysis, is documented in the peer-reviewed literature (Huang et al., 2001) [1]. This shared synthetic methodology confirms that the 4-fluoro compound is a genuine member of the bis(2-chloroethyl)benzenesulfonamide class, not a misassigned structure.

Synthetic Route
Supporting evidence
4-fluorobenzenesulfonyl chloride + bis(2-chloroethyl)amine
Confirmed structural class membership
Route consistent with peer-reviewed sulfonamide syntheses
Synthesis Chemical Identity Nitrogen Mustard

Procurement-Driven Application Scenarios


Lead Optimization in Nitrogen Mustard SAR

Medicinal chemistry teams developing alkylating-agent prodrugs or DNA-crosslinking therapeutics should select the 4-fluoro compound over the 4-H analog when evaluating the impact of para-substituent electronic effects on cytotoxicity and selectivity. The +0.06 σp Hammett value provides a quantifiable electronic perturbation that can be correlated with in vitro potency data across a panel of analogs [1]. The distinct LogP (3.37 vs. 3.24) further allows assessment of lipophilicity-driven cellular uptake differences.

Analytical Reference Standard for Impurity Profiling

Quality control laboratories supporting the manufacture of benzenesulfonamide-based pharmaceuticals (e.g., cetirizine synthesis intermediates) can use 4-fluoro-substituted derivative as a system suitability marker, leveraging its unique molecular weight (300.18 g/mol) and density (1.396 g/cm³) to distinguish it from the non-fluorinated process impurity (MW 282.19 g/mol, density 1.338 g/cm³) . The +18 Da mass difference and +0.058 g/cm³ density differential provide unambiguous identification by LC-MS and density measurement, respectively.

Chemical Biology Probe for DNA Alkylation Studies

Researchers investigating the kinetics of DNA interstrand crosslink formation by nitrogen mustards may prefer the 4-fluoro analog for its intermediate electrophilicity. The electron-withdrawing fluorine (σp = +0.06) is predicted to produce alkylation rates between the faster-reacting 4-nitro and slower-reacting 4-methyl analogs, enabling fine-tuning of reactivity in mechanistic studies [1]. Compound procurement should specify this exact CAS number to ensure the intended electronic profile.

NCI-60 Panel Rescreening and Historical Validation

This compound, designated NSC 57818 in the National Cancer Institute repository, may have legacy screening data archived within the NCI Developmental Therapeutics Program . Procurement of authenticated material enables rescreening against modern cancer cell line panels to validate historical activity patterns and assess differential sensitivity compared to related NSC-numbered benzenesulfonamides. Researchers should request the NSC 57818 designation when sourcing for reproducibility purposes.

Application
Selection Property
Validation Focus
Nitrogen mustard SAR research
Fluorine-induced electronic and lipophilicity modulation
Cell-model response comparison across analog panel
Analytical reference standard for sulfonamide impurity profiling
Unique molecular weight and density signature
LC-MS identity confirmation and density-based QC
DNA alkylation mechanistic studies
Intermediate electrophilicity from moderate electron-withdrawing fluorine
Crosslink formation kinetics and reactivity ranking
Historical NCI-60 panel rescreening
NSC 57818 designation and archived screening data
Reproducibility and differential sensitivity validation
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